

Commercial availability and suppliers of "3-(2-Chlorophenyl)morpholine"

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)morpholine

CAS No.: 1017418-57-3

Cat. No.: B1630712

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An In-Depth Technical Guide on the Commercial Availability, Synthesis, and Validation of **3-(2-Chlorophenyl)morpholine**

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. Among its derivatives, **3-(2-Chlorophenyl)morpholine** (typically handled as its hydrochloride salt) has emerged as a critical building block. The introduction of a 2-chlorophenyl group at the C3 position of the morpholine ring provides unique steric bulk and lipophilicity, making it highly valuable for targeting deep hydrophobic pockets in neurological receptors and kinase enzymes. This whitepaper provides a comprehensive technical overview of its commercial supply chain, synthetic methodologies, and rigorous quality validation protocols.

Chemical Identity and Structural Significance

The structural architecture of **3-(2-Chlorophenyl)morpholine** combines the hydrophilic, hydrogen-bonding capable morpholine core with a lipophilic, electron-withdrawing ortho-

chlorophenyl moiety. This dual nature allows the molecule to modulate the pKa of attached pharmacophores while maintaining favorable blood-brain barrier (BBB) permeability for central nervous system (CNS) applications[1].

Table 1: Chemical and Physical Properties

Property	Value / Description
Chemical Name	3-(2-Chlorophenyl)morpholine hydrochloride
CAS Number	1172507-31-1
Molecular Formula	C ₁₀ H ₁₃ Cl ₂ NO (HCl salt)
Molecular Weight	234.12 g/mol
SMILES	C1COCC(N1)C2=CC=CC=C2Cl.Cl
InChI Key	IKXQRITXOVEXRI-UHFFFAOYSA-N
Physical State	Solid (typically white to off-white powder)

Commercial Landscape and Supply Chain Dynamics

The commercial procurement of **3-(2-Chlorophenyl)morpholine** hydrochloride is primarily supported by specialized chemical vendors catering to early-stage drug discovery and agrochemical development[1]. Because it is an advanced intermediate rather than a commodity solvent, it is typically synthesized on-demand or stocked in low-to-medium quantities (milligrams to kilograms).

Table 2: Representative Commercial Suppliers

Supplier	Purity Grade	Typical Scale	Lead Time
	>95%	100 mg - 1 g	In Stock / Backorder
	>95%	250 mg - 5 g	In Stock
	95% - 98%	100 mg - 5 g	Inquire / Custom
	Up to 99%	Bulk (up to 200 kg)	Custom Synthesis

Note: For GMP-grade manufacturing, researchers must typically engage custom synthesis organizations (CROs/CDMOs) to scale the synthesis under strict regulatory guidelines.

De Novo Synthesis and Mechanistic Pathways

When commercial stock is unavailable or custom isotopic labeling is required, **3-(2-Chlorophenyl)morpholine** can be synthesized de novo. A highly robust and scalable approach involves the base-promoted cyclization of an amino alcohol precursor with a dihaloalkane.

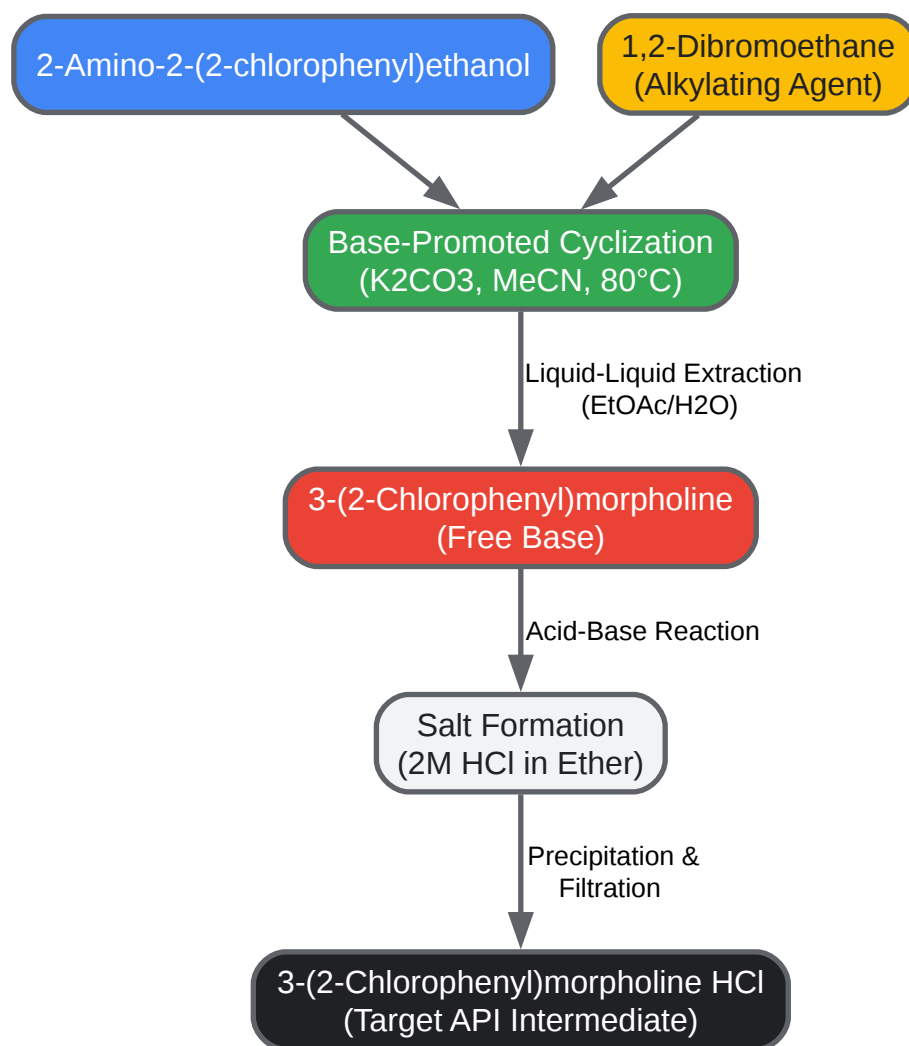
Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)morpholine HCl

Rationale & Causality: The synthesis utilizes 2-amino-2-(2-chlorophenyl)ethanol as the primary starting material. 1,2-dibromoethane acts as the bis-electrophile. Potassium carbonate (K_2CO_3) is selected as a mild, heterogeneous base because it effectively scavenges the generated hydrobromic acid (HBr) without being strong enough to promote competitive elimination (dehydrohalogenation) of the 1,2-dibromoethane. Acetonitrile (MeCN) is used as the solvent due to its polar aprotic nature, which optimally accelerates the S_N2 displacement steps.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a reflux condenser, add 2-amino-2-(2-chlorophenyl)ethanol (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).
- **Reagent Addition:** Add finely powdered anhydrous K_2CO_3 (3.0 equiv) followed by 1,2-dibromoethane (1.2 equiv).
- **Cyclization:** Heat the suspension to 80°C (reflux) under an inert nitrogen atmosphere for 18–24 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).
- **Workup (Self-Validating Step):** Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Extract the residue with Ethyl Acetate (EtOAc) and wash with distilled water and brine. The organic layer contains the free base. **Causality:** The aqueous wash removes any unreacted polar amino alcohol and residual salts, self-validating the purity of the organic phase.

- Salt Formation: Dry the organic layer over Na_2SO_4 , filter, and concentrate. Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise, add a 2.0 M solution of HCl in diethyl ether at 0°C .
- Isolation: A white precipitate of **3-(2-Chlorophenyl)morpholine** hydrochloride will form immediately. Filter the solid, wash with cold ether, and dry under high vacuum.



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Figure 1: Synthetic workflow for **3-(2-Chlorophenyl)morpholine** HCl.

Quality Assurance and Analytical Validation

To ensure experimental reproducibility in biological assays, commercial or synthesized batches of **3-(2-Chlorophenyl)morpholine** must undergo rigorous QA/QC validation[2].

LC-MS Purity Profiling Protocol

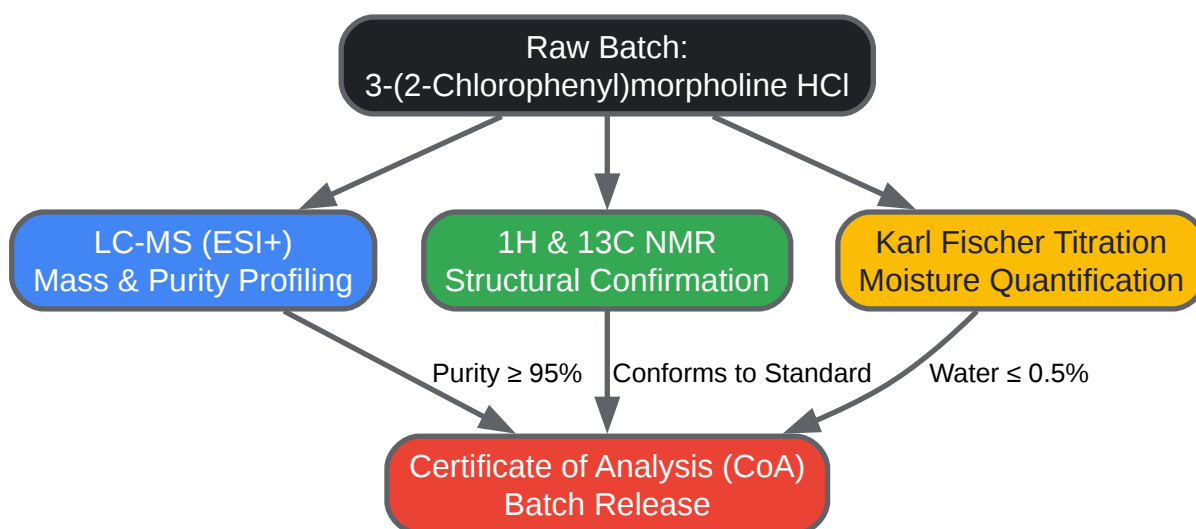
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to confirm both the mass identity and the chromatographic purity of the compound. A slow gradient is intentionally chosen to ensure baseline resolution between the target morpholine and any uncyclized amino alcohol impurities.

- Column Selection: Waters Acquity UPLC BEH C18 (1.7 μm , 2.1 \times 50 mm).
- Mobile Phases: Phase A: 0.1% Formic Acid in HPLC-grade Water; Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
- Detection: Electrospray Ionization (ESI) in positive mode.
- Validation Metric: The target compound (free base) must exhibit a dominant parent ion peak at m/z $[\text{M}+\text{H}]^+ = 198.06$. Integration of the UV chromatogram (at 214 nm and 254 nm) must yield a purity of $\geq 95\%$.

NMR Structural Confirmation

Rationale: While LC-MS confirms mass, ^1H and ^{13}C NMR spectroscopy are required to confirm the regiochemistry of the morpholine ring and the position of the chloro-substituent on the phenyl ring.

- Protocol: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d_6 (for the HCl salt) or CDCl_3 (for the free base).
- Validation Metric: The ^1H NMR spectrum must show characteristic diastereotopic splitting for the morpholine ring protons (multiplets between 2.8 - 4.0 ppm) and a distinct 4-proton aromatic pattern corresponding to the ortho-substituted chlorophenyl group.



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Figure 2: Standard QA/QC validation protocol for batch release.

Applications in Drug Discovery and Agrochemicals

The 3-arylmorpholine motif is a highly privileged structure. Specifically, **3-(2-Chlorophenyl)morpholine** is widely utilized in research focused on:

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of neuroactive pharmaceuticals. The morpholine nitrogen can be readily functionalized (e.g., via Buchwald-Hartwig amination or amide coupling) to build larger libraries of Substance P antagonists, BACE-1 inhibitors for Alzheimer's disease, and reuptake inhibitors[1].
- **Biochemical Research:** Employed in structure-activity relationship (SAR) studies related to enzyme inhibition, where the 2-chlorophenyl group effectively occupies tight, halogen-bonding compatible enzymatic pockets[1].
- **Agrochemicals:** Used in formulating novel agrochemicals, providing structural stability against environmental degradation while maintaining effective pest control properties[1].

References

- ACS Publications. "Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction (Bargellini Reaction for Morpholine Synthesis)." American Chemical Society. Available at:

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Sources

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